molecular formula C11H10ClNO2 B1488465 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole CAS No. 2090725-18-9

4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

Cat. No.: B1488465
CAS No.: 2090725-18-9
M. Wt: 223.65 g/mol
InChI Key: OBOHINOLHVBRSD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole ( 2090725-18-9) is a chemical compound with the molecular formula C 11 H 10 ClNO 2 and a molecular weight of 223.66 g/mol [ citation:1 ]. This solid compound features an isoxazole ring core, which is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, substituted with a chloromethyl group and a 2-methoxyphenyl ring [ citation:1 ]. The chloromethyl group on the isoxazole ring is a key functional handle, making this compound a versatile chemical building block (synthon) for researchers in medicinal and organic chemistry. It can undergo further synthetic transformations, such as nucleophilic substitution, to create a diverse library of novel derivatives for structure-activity relationship (SAR) studies [ citation:3 ]. Isoxazole derivatives are of significant interest in pharmaceutical research due to their wide spectrum of reported biological activities. While the specific applications of this exact compound are not detailed in the literature search results, compounds in this class are frequently investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents [ citation:3 ][ citation:6 ]. The presence of the isoxazole ring can contribute to enhanced pharmacological properties, including improved bioavailability and reduced toxicity [ citation:3 ]. This compound is intended for research use as a key intermediate in the synthesis of more complex, biologically active molecules. Hazard Statements: H302-H314 [ citation:4 ]. Precautionary Statements: P264-P270-P271-P280-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 [ citation:4 ]. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-5-(2-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-8(6-12)7-13-15-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHINOLHVBRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation of 2-Methoxybenzaldehyde

  • Reaction: 2-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in an alkaline aqueous solution (such as sodium hydroxide) at 60–80 °C for 4–24 hours.
  • Purpose: This step converts the aldehyde into the corresponding oxime.
  • Notes: The reaction is typically carried out under reflux with stirring, and the oxime is isolated by concentration and filtration.
  • Advantages: Uses cheap, readily available starting materials and mild reaction conditions, producing high-purity oxime intermediates without the need for complex purification.

Halogenation to Introduce Chloromethyl Group

  • Reaction: The oxime intermediate is treated with a halogenating agent such as N-chlorosuccinimide or other succinyl halides in an organic solvent like dimethylacetamide (DMA), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) at 20–50 °C for 1–5 hours.
  • Purpose: This step introduces the chloromethyl substituent at the 4-position of the isoxazole precursor.
  • Notes: The reaction proceeds smoothly with good yields, and the halogenated intermediate can be isolated by extraction and concentration under reduced pressure.

Alternative Approaches and Related Methods

Use of Functionalized Halogenoximes

  • Functionalized halogenoximes bearing chloromethyl groups can be employed as precursors in the synthesis of 5-substituted isoxazoles, including chloromethyl derivatives.
  • These halogenoximes react regioselectively with substituted alkenes to form 3,5-disubstituted isoxazoles in good to excellent yields, scalable to gram quantities.

Cycloaddition Reactions

  • The [3+2] cycloaddition of nitrile oxides with alkenes or alkynes substituted with methoxyphenyl groups can yield isoxazoles bearing the desired substitution pattern.
  • This method can be adapted for the synthesis of 5-(2-methoxyphenyl)isoxazole derivatives, although additional steps are required to introduce the chloromethyl group.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Oximation 2-Methoxybenzaldehyde + Hydroxylamine hydrochloride + NaOH Water/alkaline aqueous 60–80 °C 4–24 hours High purity oxime; mild conditions
Halogenation Oxime + N-chlorosuccinimide (or succinyl halide) DMA, DMF, or DMSO 20–50 °C 1–5 hours Efficient chloromethyl introduction
Ring Closure (Cyclization) Halogenated oxime + Triethylamine or Pyridine Ethanol, Methanol, Isopropanol Room temp to reflux 1–6 hours Isoxazole ring formation; crystallization possible

Research Findings and Analysis

  • The three-step synthetic route combining oximation, halogenation, and cyclization is advantageous due to its simplicity, cost-effectiveness, and use of readily available reagents.
  • The process avoids the use of hazardous reagents such as sulfur oxychloride and complex purification steps, improving safety and scalability.
  • The regioselectivity of the halogenation and cyclization steps ensures the chloromethyl substituent is introduced specifically at the 4-position, while the 2-methoxyphenyl group is retained at the 5-position of the isoxazole ring.
  • The method is adaptable for scale-up and can be performed under environmentally benign conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted isoxazoles or derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chloromethyl group and a methoxy-substituted phenyl group may enhance its pharmacological properties. The synthesis typically involves reactions between hydroxylamine and substituted aldehydes or ketones, optimized for conditions such as temperature and solvent choice to achieve high yields and purity.

Biological Activities

Research indicates that compounds within the isoxazole family exhibit various biological activities, including:

  • Anticancer Activity : Isoxazole derivatives have been studied for their potential as antitumor agents. For instance, modifications to the isoxazole structure can significantly influence cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
  • Antimicrobial Properties : The compound's structure may also confer antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Isoxazoles are known for their analgesic and anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study synthesized a series of isoxazole derivatives, including 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole, and evaluated their cytotoxic activity. Results showed promising activity against several cancer cell lines, indicating potential for further development as anticancer drugs .
  • Mechanism of Action : The mechanism by which isoxazoles exert their biological effects often involves interaction with specific molecular targets. For example, studies have demonstrated that structural modifications can enhance binding affinity to tubulin, leading to effective disruption of microtubule dynamics in cancer cells .
  • Therapeutic Applications : Ongoing research aims to explore the efficacy and safety profiles of this compound in therapeutic contexts. It has been suggested that it could serve as a lead compound for developing new treatments for diseases like spinal muscular atrophy (SMA) by stabilizing essential proteins involved in motor neuron function .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxicity against MCF-7 and HeLa cell lines
AntimicrobialPotential efficacy against bacterial and fungal pathogens
Anti-inflammatoryAnalgesic properties useful in inflammatory disease treatment
Protein StabilizationStabilizes survival motor neuron protein for SMA treatment

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Isoxazole Derivatives

Compound Name CAS RN Substituents (Positions) Molecular Formula Molecular Weight m.p. (°C) Key References
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole - 4-ClCH2, 5-(2-MeOPh) C11H10ClNO2 223.65 - Target Compound
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole 5301-02-0 5-ClCH2, 3-(4-ClPh) C10H7Cl2NO 228.07 103–105
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 1254966-67-0 4-ClCH2, 3-(4-FPh), 5-Me C11H9ClFNO 225.65 -
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole 325744-41-0 5-ClCH2, 3-(4-MeOPh) C11H10ClNO2 223.65 -
4-(4-Chlorophenyl)-5-phenylisoxazole - 4-(4-ClPh), 5-Ph C15H10ClNO 255.70 -

Key Observations:

  • Substituent Position and Electronic Effects: The position of the chloromethyl group (4 vs. 5) and the aryl substituent (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) significantly alter electronic properties. For instance, 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole exhibits stronger electron-withdrawing effects due to dual chloro substituents, whereas the 2-methoxyphenyl group in the target compound introduces steric hindrance and moderate electron-donating effects .
  • Crystallography and Conformation: X-ray studies of 4-(4-chlorophenyl)-5-phenylisoxazole reveal twisted conformations between the isoxazole ring and aryl substituents (38.32°–43.91° dihedral angles) . Similar distortions are expected in the target compound due to the ortho-methoxy group, which may disrupt planarity and affect crystal packing .

Physicochemical Properties

  • Solubility: Methoxy groups improve aqueous solubility compared to halogenated analogs. For instance, 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole is more soluble in polar solvents than its 4-chlorophenyl counterpart .
  • Thermal Stability: Derivatives like 4-(4-chlorophenyl)-5-phenylisoxazole decompose above 250°C, while chloromethyl-substituted variants (e.g., 5301-02-0) exhibit lower melting points (103–105°C) due to reduced crystallinity .

Biological Activity

4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Various methodologies have been reported, including microwave-assisted synthesis and traditional organic reactions, which yield the compound with high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

  • Table 1: Cytotoxic Activity against Cancer Cell Lines
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15.63
    HeLa (Cervical)12.45
    A549 (Lung)10.20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibits significant potency, comparable to established chemotherapeutics.

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

  • Table 2: Anti-inflammatory Activity Comparison
    CompoundCOX-2 Inhibition (%)Reference
    This compound75%
    Aspirin85%

The ability of this compound to selectively inhibit COX-2 suggests its potential as an anti-inflammatory agent with fewer side effects compared to non-selective NSAIDs.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of isoxazole derivatives:

  • Case Study on Breast Cancer : In vitro studies using MCF-7 cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
  • Case Study on Inflammatory Diseases : Animal models treated with the compound exhibited reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis, indicating its efficacy as an anti-inflammatory therapeutic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes. For example, substituted benzaldoximes are generated under alkaline conditions using hydroxylamine hydrochloride, followed by cyclization with dichloromethane and N-chlorosuccinimide (NCS) to form the isoxazole core . Chlorination of the hydroxymethyl intermediate using agents like phosphorus pentachloride yields the chloromethyl group .
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, 1H^1H-NMR peaks for the chloromethyl group appear at δ ~4.5–4.8 ppm, and FT-IR shows C-Cl stretching at ~650–750 cm1^{-1} .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • Essential Techniques :

  • NMR Spectroscopy : Assigns protons and carbons; the methoxyphenyl group shows aromatic protons at δ ~6.8–7.5 ppm and a methoxy singlet at δ ~3.8 ppm .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .
  • Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% theoretical values .

Q. How are the antibacterial and antifungal activities of this compound evaluated in preliminary screenings?

  • Protocol : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined by comparing growth inhibition to standard drugs like ciprofloxacin or fluconazole .

Advanced Research Questions

Q. How can reaction yields be optimized during the chlorination step of this compound synthesis?

  • Strategies :

  • Solvent Selection : Dichloromethane enhances NCS reactivity due to its non-polar nature, reducing side reactions .
  • Stoichiometry : A 1:1 molar ratio of hydroxymethyl precursor to NCS minimizes over-chlorination.
  • Temperature Control : Stirring at 0–5°C suppresses thermal decomposition, improving yields to ~80–90% .

Q. What computational methods are used to predict the biological activity and binding interactions of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, electron-withdrawing groups like chloromethyl enhance electrophilicity .
  • Molecular Docking : Simulates interactions with target proteins (e.g., bacterial dihydrofolate reductase). The methoxyphenyl group may engage in π-π stacking, while the chloromethyl moiety fits into hydrophobic pockets .

Q. How does structural modification (e.g., trifluoromethyl substitution) impact the anticancer activity of isoxazole derivatives?

  • Case Study : Replacing the chloromethyl group with a trifluoromethyl (–CF3_3) group in analogs increases lipophilicity and metabolic stability. For instance, a CF3_3-substituted derivative showed an 8-fold lower IC50_{50} (2.63 μM vs. 19.72 μM) against MCF-7 breast cancer cells due to enhanced target affinity .

Q. How should researchers address contradictory data in synthesis yields or bioactivity across studies?

  • Resolution :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst batch).
  • Statistical Analysis : Use ANOVA to compare MICs or IC50_{50} values across multiple replicates .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic differences .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

  • Methods :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) to separate chlorinated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Hot ethanol recrystallization achieves >95% purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole
Reactant of Route 2
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

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